3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid
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Overview
Description
3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features, which include a fused bicyclic system containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable dicarbonyl compound, followed by cyclization to form the indolizine ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroindolizine: A structurally similar compound with potential biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and biological activities.
Uniqueness
3-Ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-8-7-9(11(13)14)10-5-3-4-6-12(8)10/h7H,2-6H2,1H3,(H,13,14) |
InChI Key |
IINGPYKQMVQMIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2N1CCCC2)C(=O)O |
Origin of Product |
United States |
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